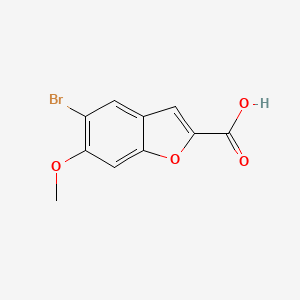

5-Bromo-6-methoxybenzofuran-2-carboxylic acid

Description

Properties

IUPAC Name |

5-bromo-6-methoxy-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO4/c1-14-8-4-7-5(2-6(8)11)3-9(15-7)10(12)13/h2-4H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKNWDMISPSACLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=C(OC2=C1)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-6-methoxybenzofuran-2-carboxylic acid

CAS Number: 20073-19-2

Prepared by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of 5-Bromo-6-methoxybenzofuran-2-carboxylic acid, a key heterocyclic building block for researchers, scientists, and professionals in drug development. This document delves into its chemical and physical properties, outlines a plausible synthetic pathway, predicts its spectral characteristics, and explores its potential applications in medicinal chemistry, all grounded in authoritative scientific context.

Introduction: The Significance of the Benzofuran Scaffold

The benzofuran nucleus is a privileged heterocyclic scaffold frequently encountered in natural products and synthetic molecules with a wide array of biological activities. Its unique electronic and structural features make it a versatile template for the design of novel therapeutic agents. Benzofuran derivatives have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, antiviral, and anticancer activities. The strategic functionalization of the benzofuran ring system allows for the fine-tuning of a molecule's physicochemical properties and biological targets, making it a cornerstone in modern medicinal chemistry. This compound, with its strategic placement of a bromine atom, a methoxy group, and a carboxylic acid moiety, represents a valuable intermediate for the synthesis of complex and potentially bioactive molecules.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The following table summarizes its key known and predicted properties.

| Property | Value | Source(s) |

| CAS Number | 20073-19-2 | [1][2][3] |

| Molecular Formula | C₁₀H₇BrO₄ | [3] |

| Molecular Weight | 271.06 g/mol | [3] |

| Boiling Point | 399.7 ± 37.0 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.7 ± 0.1 g/cm³ (Predicted) | [2] |

| Flash Point | 195.5 ± 26.5 °C (Predicted) | [1] |

| LogP | 2.82 (Predicted) | [1] |

| Melting Point | Not available | [2] |

| Storage | Sealed in dry, 2-8°C | [3] |

Synthesis and Reaction Mechanisms

Proposed Synthetic Pathway

The synthesis would likely begin with a suitably substituted phenol, which would undergo a series of reactions to form a 3-bromocoumarin intermediate. This intermediate would then be subjected to a microwave-assisted Perkin rearrangement to yield the target benzofuran-2-carboxylic acid.

References

physicochemical properties of 5-Bromo-6-methoxybenzofuran-2-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-6-methoxybenzofuran-2-carboxylic acid

Foreword: The Benzofuran Scaffold in Modern Drug Discovery

The benzofuran moiety is a privileged heterocyclic system, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1][2][3] Its rigid structure and rich electron density make it an ideal scaffold for designing molecules that can interact with a wide array of biological targets, leading to applications in anticancer, antimicrobial, anti-inflammatory, and antiviral therapies.[1][3][4] this compound is a member of this important class, possessing functional groups—a carboxylic acid, a methoxy ether, and a bromine atom—that offer multiple avenues for synthetic modification and interaction with biological systems. Understanding the fundamental physicochemical properties of this molecule is not merely an academic exercise; it is a critical prerequisite for its rational development as a potential therapeutic agent or a key intermediate in drug synthesis.[5][6][7][8] This guide provides an in-depth exploration of these properties, focusing on both their theoretical importance and the practical methodologies for their determination.

Molecular Profile and Core Physicochemical Data

This compound (CAS No. 20073-19-2) is a substituted benzofuran derivative.[9][10] The interplay of its constituent functional groups dictates its overall behavior in both chemical and biological environments. The carboxylic acid moiety provides a site for ionic interactions and hydrogen bonding, the methoxy group influences lipophilicity and metabolic stability, and the bromine atom adds to the molecular weight and can modulate binding affinities through halogen bonding.

A summary of its key computed and known physical properties is presented below. It is crucial to note that while computational predictions are valuable for initial assessment, experimental verification is the gold standard in drug development.

| Property | Value / Predicted Value | Significance in Drug Development |

| Molecular Formula | C₁₀H₇BrO₄ | Defines the elemental composition and exact mass. |

| Molecular Weight | 271.06 g/mol [10] | Influences diffusion rates and overall "drug-likeness" metrics. |

| Form | Solid[11] | Affects handling, formulation, and dissolution characteristics. |

| Boiling Point | 399.7 ± 37.0 °C (at 760 mmHg)[12] | Indicates thermal stability; relevant for synthesis and purification. |

| Density | 1.7 ± 0.1 g/cm³[12] | Important for formulation design and manufacturing processes. |

| LogP (Predicted) | 2.82[12] | A measure of lipophilicity, critical for predicting membrane permeability and absorption. |

| pKa (Predicted) | ~3-5 | The carboxylic acid group is expected to have a pKa in the typical range for aromatic carboxylic acids, making it ionized at physiological pH.[13] |

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a paramount property, as a drug must be in solution to be absorbed and exert its therapeutic effect.[8] Poor solubility is a leading cause of failure in drug development pipelines. For an acidic compound like this compound, solubility is intrinsically linked to pH.

Causality Behind Experimental Choices

The Shake-Flask Method is the definitive technique for determining thermodynamic solubility.[1] Its "gold standard" status comes from its principle: allowing a compound to reach true thermodynamic equilibrium between its solid phase and a saturated aqueous solution. This contrasts with kinetic solubility methods, which are faster but can overestimate solubility by starting from a DMSO stock, potentially leading to supersaturated and unstable solutions.[7][8] For lead optimization and pre-formulation, understanding the true equilibrium solubility is non-negotiable.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the steps to determine the solubility of the title compound in a buffered aqueous solution (e.g., Phosphate-Buffered Saline, pH 7.4) to mimic physiological conditions.

-

Preparation: Add an excess amount of solid this compound to a series of replicate glass vials. The excess is critical to ensure that an equilibrium with the solid phase is maintained.

-

Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., PBS, pH 7.4) to each vial.

-

Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a prolonged period (24-48 hours) to ensure equilibrium is reached.[2][14]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Centrifuge the vials at a high speed to pellet any remaining suspended microparticles.

-

Sampling: Carefully withdraw a supernatant aliquot from each vial, ensuring no solid material is disturbed.

-

Filtration (Optional but Recommended): Filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any final traces of particulate matter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a standard curve prepared with known concentrations of the compound.[2][7]

-

Reporting: The average concentration from the replicate vials is reported as the thermodynamic solubility at the specified pH and temperature.

Caption: Workflow for the Shake-Flask Solubility Assay.

Acidity (pKa): The Driver of In Vivo Behavior

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a drug molecule, the pKa dictates the degree of ionization at a given pH. This is profoundly important because the ionized (charged) and unionized (neutral) forms of a drug have drastically different properties: the neutral form is typically more lipid-soluble and can more easily cross cell membranes, while the ionized form is more water-soluble.[5][8] Given its carboxylic acid group, this compound is expected to be predominantly ionized at the physiological pH of 7.4.

Causality Behind Experimental Choices

Potentiometric titration is the most direct and accurate method for pKa determination.[3][5][15] The method's trustworthiness stems from its fundamental principle: it measures the pH of a solution as a function of the volume of added titrant (a strong base for an acidic analyte). The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point of half-neutralization where pH = pKa.[4] This method is robust, highly precise, and provides a direct thermodynamic measurement.[15]

Experimental Protocol: pKa Determination by Potentiometric Titration

-

System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[5]

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., water, or a co-solvent system like methanol/water for poorly soluble compounds) to create a solution of known concentration (e.g., 1-10 mM).[3]

-

Ionic Strength Adjustment: Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration, which minimizes variations in activity coefficients.[5]

-

Initial Acidification: For an acidic analyte, add a small amount of strong acid (e.g., 0.1 M HCl) to the solution to ensure the titration starts with the compound fully protonated.

-

Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C) with gentle stirring. Immerse the calibrated pH electrode. Add a standardized strong base titrant (e.g., 0.1 M NaOH, carbonate-free) in small, precise increments using an automated burette.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is determined from the pH value at the half-equivalence point. Alternatively, calculate the first or second derivative of the curve to precisely locate the inflection point.[4]

-

Validation: Perform a minimum of three replicate titrations to ensure reproducibility.[5]

Caption: Logical flow of pKa determination via potentiometry.

Lipophilicity (LogP/LogD): A Predictor of Permeability

Lipophilicity, the "fat-loving" nature of a molecule, is a key determinant of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[6] It is typically expressed as LogP (the partition coefficient between octanol and water for the neutral species) or LogD (the distribution coefficient at a specific pH, accounting for both ionized and neutral forms).

Causality Behind Experimental Choices

While the shake-flask method is the traditional way to measure LogP, it can be time-consuming and requires a significant amount of pure compound.[6] For drug discovery settings, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a high-throughput, reliable alternative.[6][16] The method is based on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is proportional to its lipophilicity. By calibrating the system with compounds of known LogP values, a robust correlation can be established to determine the LogP of an unknown compound from its retention time.[17][18] This method is fast, requires very little sample, and is less sensitive to impurities.[16][19]

Experimental Protocol: LogP Determination by RP-HPLC

-

System Setup: Use a C18 reverse-phase HPLC column with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration:

-

Prepare a set of 5-7 calibration standards—compounds with a range of well-documented LogP values that bracket the expected LogP of the analyte.

-

Inject each standard individually onto the HPLC system and record its retention time (t_R).

-

Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

For each standard, calculate the capacity factor, k = (t_R - t_0) / t_0.

-

Plot the known LogP values of the standards against their corresponding log(k) values. Perform a linear regression to generate a calibration curve and its equation (e.g., LogP = m * log(k) + c).[6]

-

-

Sample Analysis:

-

Dissolve this compound in the mobile phase.

-

Inject the sample onto the same HPLC system under identical conditions used for the standards.

-

Record its retention time (t_R).

-

-

Calculation:

-

Calculate the capacity factor (k) for the analyte.

-

Using the linear regression equation from the calibration curve, calculate the LogP of the analyte from its log(k) value.

-

Spectral Characterization

Spectroscopic analysis provides an unambiguous structural fingerprint of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present. For this compound, the following characteristic absorptions are expected:

-

O-H Stretch (Carboxylic Acid): A very broad and strong band from approximately 2500-3300 cm⁻¹, resulting from strong hydrogen bonding between molecules.[20][21]

-

C-H Stretch (Aromatic/Alkene): Sharp peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic -OCH₃): Sharp peaks just below 3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A very strong, sharp absorption around 1700-1725 cm⁻¹. Conjugation with the benzofuran ring system will likely place this absorption at the lower end of the range.[20][21]

-

C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Carboxylic Acid & Ether): Strong bands in the 1000-1300 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR:

-

-COOH Proton: A highly deshielded, often broad singlet appearing far downfield, typically between 10-13 ppm. This signal will disappear upon addition of D₂O due to proton exchange.[22][23]

-

Aromatic Protons: The protons on the benzofuran ring will appear in the aromatic region (approx. 7.0-8.0 ppm). We would expect two singlets for the protons at the C4 and C7 positions.

-

Furan Proton: The proton at the C3 position of the furan ring will likely appear as a singlet in the 7.0-7.5 ppm range.

-

-OCH₃ Protons: A sharp singlet integrating to 3 protons, typically in the 3.8-4.0 ppm range.

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): A signal in the highly deshielded region of 165-180 ppm.[22][23]

-

Aromatic & Furan Carbons: Multiple signals in the 100-160 ppm range. The carbons attached to oxygen will be the most deshielded. The carbon attached to bromine (C5) will be shifted relative to an unsubstituted carbon.

-

Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern, which aids in structural confirmation.

-

Molecular Ion (M⁺): The parent peak should appear at m/z corresponding to the molecular weight (270/272 for C₁₀H₇⁷⁹BrO₄ / C₁₀H₇⁸¹BrO₄). The characteristic isotopic pattern of bromine (a near 1:1 ratio for the M⁺ and M+2 peaks) will be a key diagnostic feature.

-

Key Fragmentation Pathways: Common fragmentation for carboxylic acids includes the loss of -OH (M-17) and the loss of -COOH (M-45).[22] Further fragmentation of the benzofuran ring would also be expected.

Conclusion: A Foundation for Rational Drug Design

The —its solubility, acidity, and lipophilicity—are not independent variables but rather interconnected parameters that collectively govern its drug-like potential. The methodologies detailed in this guide provide a robust framework for the experimental determination of these critical attributes. A thorough characterization, grounded in the principles of scientific integrity and validated protocols, is the essential first step in transforming a promising molecular scaffold into a viable therapeutic candidate.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. bioassaysys.com [bioassaysys.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. 20073-19-2|this compound|BLD Pharm [bldpharm.com]

- 10. calpaclab.com [calpaclab.com]

- 11. eMolecules 5-BROMO-6-METHOXY-BENZOFURAN-2-CARBOXYLIC ACID | 20073-19-2 | Fisher Scientific [fishersci.com]

- 12. CAS#:20073-19-2 | this compound | Chemsrc [chemsrc.com]

- 13. chem.indiana.edu [chem.indiana.edu]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. americanelements.com [americanelements.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

An In-depth Technical Guide to Benzofuran-2-Carboxylic Acid Derivatives: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2][3][4] Among these, benzofuran-2-carboxylic acid and its derivatives have garnered significant attention due to their prominent roles as intermediates in the synthesis of complex therapeutic agents and as bioactive molecules in their own right.[5] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning biological applications of benzofuran-2-carboxylic acid derivatives, with a focus on their potential in drug discovery and development. We will delve into established and novel synthetic methodologies, explore their diverse pharmacological profiles including anticancer and antimicrobial activities, and provide detailed experimental protocols for key synthetic transformations.

Introduction: The Significance of the Benzofuran-2-Carboxylic Acid Core

The benzofuran moiety, a bicyclic system consisting of a fused benzene and furan ring, is a privileged structure in drug design.[1][6][7] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antifungal, antihyperglycemic, analgesic, antiparasitic, and antitumor properties.[2][3][4] The incorporation of a carboxylic acid group at the 2-position of the benzofuran ring provides a crucial handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives with tailored pharmacological profiles.[5] This versatility has made benzofuran-2-carboxylic acid a valuable building block in the development of novel therapeutics.[5]

Synthetic Strategies for Benzofuran-2-Carboxylic Acid and Its Derivatives

The construction of the benzofuran-2-carboxylic acid scaffold can be achieved through various synthetic routes, each with its own advantages and limitations. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthesis: The Perkin Rearrangement

One of the earliest and most well-known methods for synthesizing benzofuran-2-carboxylic acids is the Perkin rearrangement of 3-halocoumarins.[8] This reaction involves the base-catalyzed ring contraction of a coumarin derivative to yield the corresponding benzofuran-2-carboxylic acid.[8]

Mechanism of the Perkin Rearrangement: The reaction is proposed to proceed via an initial base-catalyzed cleavage of the lactone ring of the 3-halocoumarin. The resulting phenoxide ion then undergoes an intramolecular nucleophilic attack on the vinyl halide, leading to the formation of the benzofuran ring.[8]

Advancements in the Perkin Rearrangement: Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for the Perkin rearrangement, offering a more efficient alternative to traditional heating methods.[8]

Modern Synthetic Approaches

In addition to classical methods, a variety of modern synthetic strategies have been developed to access benzofuran-2-carboxylic acid derivatives with greater efficiency and diversity. These include:

-

Palladium-Catalyzed Cyclizations: Transition-metal catalyzed reactions, particularly those employing palladium, have become powerful tools for benzofuran synthesis.[1] Carbonylative cyclizations via Sonogashira reactions and Heck-type cyclizations are prominent examples.[1]

-

One-Pot Procedures: To streamline the synthetic process, one-pot reactions that combine multiple steps without the isolation of intermediates have been developed. For instance, a facile one-pot synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives has been reported, involving an in-situ Williamson ether formation followed by ester hydrolysis and intramolecular cyclization.[9]

-

Directed C-H Functionalization: The strategic use of directing groups, such as 8-aminoquinoline (8-AQ), allows for the selective functionalization of the C3 position of the benzofuran ring. This approach, combined with subsequent transamidation, provides a modular route to a wide range of C3-substituted benzofuran-2-carboxamides from the commercially available benzofuran-2-carboxylic acid.[1][10]

Diagram of a General Synthetic Workflow:

Caption: General workflow for the synthesis of benzofuran-2-carboxylic acid derivatives.

Spectroscopic Characterization

The structural elucidation of benzofuran-2-carboxylic acid derivatives relies on a combination of spectroscopic techniques.

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals for aromatic protons on the benzofuran core and substituents. The proton at the 3-position typically appears as a singlet. |

| ¹³C NMR | Resonances for the carboxylic acid carbon (around 160-170 ppm) and the carbons of the benzofuran ring system. |

| Infrared (IR) | A strong absorption band for the carboxylic acid C=O stretch (around 1700 cm⁻¹) and a broad O-H stretch (around 2500-3300 cm⁻¹). |

| Mass Spectrometry (MS) | Provides the molecular weight of the compound and fragmentation patterns that aid in structural confirmation. |

| UV-Visible | Typically shows two main absorption bands, one around 280-290 nm and a shoulder at higher wavelengths.[11][12] |

Biological Activities and Therapeutic Potential

Benzofuran-2-carboxylic acid derivatives have emerged as a promising class of compounds with a diverse range of biological activities, making them attractive candidates for drug development.

Anticancer Activity

Numerous studies have highlighted the potential of benzofuran-2-carboxylic acid derivatives as anticancer agents.[13][14][15]

-

Inhibition of NF-κB: Certain benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have been shown to exhibit potent cytotoxic activities against various human cancer cell lines and inhibit NF-κB transcriptional activity.[13] The lead compound, benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide, demonstrated outstanding anticancer and NF-κB inhibitory activity.[13]

-

Carbonic Anhydrase Inhibition: Novel benzofuran-based carboxylic acid derivatives have been designed as inhibitors of cancer-related human carbonic anhydrase (hCA) isoforms, particularly hCA IX.[16] Some of these compounds displayed submicromolar inhibitory activity against hCA IX and promising antiproliferative effects against breast cancer cell lines.[16]

-

Induction of Apoptosis: Some derivatives have been found to induce apoptosis in cancer cells. For example, a 5-bromobenzofuran-based derivative exhibited a potent antiproliferative effect on MDA-MB-231 breast cancer cells, arrested the cell cycle at the G2-M phase, and induced apoptosis.[15][16]

-

Cancer Immunotherapy: Benzofuran-2-carboxylic acid has been identified as a potent mimic of phosphotyrosine (pTyr), leading to the design of novel inhibitors of lymphoid tyrosine phosphatase (LYP), a key regulator in the T-cell receptor (TCR) signaling pathway.[17] These inhibitors have shown the potential to enhance antitumor immunity in preclinical models.[17]

Diagram of Anticancer Mechanisms:

Caption: Key anticancer mechanisms of benzofuran-2-carboxylic acid derivatives.

Antimicrobial Activity

The benzofuran scaffold is also a well-established pharmacophore for the development of antimicrobial agents.[2][18] Derivatives of benzofuran-2-carboxylic acid have demonstrated activity against a range of bacterial and fungal pathogens.[18][19][20]

-

Antibacterial Activity: Halogenated derivatives of benzofuran-2-carboxylic acid have shown promising activity against Gram-positive bacteria.[19][20] Structure-activity relationship (SAR) studies suggest that the presence and position of substituents on the benzofuran ring significantly influence the antibacterial potency.[2]

-

Antifungal Activity: Certain derivatives have also exhibited antifungal properties, particularly against Candida species.[20] The introduction of specific functional groups can enhance the antifungal efficacy.

Experimental Protocols

General Procedure for the Synthesis of Benzofuran-2-Carboxylic Acids via Perkin Rearrangement[8]

This protocol describes a microwave-assisted Perkin rearrangement for the synthesis of benzofuran-2-carboxylic acids from 3-halocoumarins.

Materials:

-

3-Halocoumarin

-

Sodium hydroxide

-

Ethanol

-

Hydrochloric acid (1 M)

-

Microwave reactor

Procedure:

-

Dissolve the 3-halocoumarin in ethanol in a microwave-safe reaction vessel.

-

Add a solution of sodium hydroxide in ethanol to the vessel.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture at a specified power and temperature for a short duration (e.g., 300W at 79°C for 5 minutes).[8]

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture with 1 M hydrochloric acid to precipitate the benzofuran-2-carboxylic acid.

-

Collect the solid product by filtration, wash with water, and dry.

-

Purify the product by recrystallization if necessary.

General Procedure for the Synthesis of Benzofuran-2-Carboxamides[1]

This protocol outlines a two-step, one-pot transamidation of C3-arylated benzofuran-2-(8-aminoquinoline)amides.

Materials:

-

C3-arylated benzofuran-2-(8-aminoquinoline)amide

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Acetonitrile (MeCN)

-

Desired amine nucleophile

Procedure:

-

Dissolve the C3-arylated benzofuran-2-(8-aminoquinoline)amide in MeCN.

-

Add Boc₂O and DMAP to the solution.

-

Heat the reaction mixture at 60°C for 5 hours.

-

Concentrate the reaction mixture in vacuo to remove the solvent.

-

Dissolve the residue in a suitable solvent and add the desired amine nucleophile.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction mixture by washing with aqueous solutions and extracting with an organic solvent.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Conclusion and Future Perspectives

Benzofuran-2-carboxylic acid and its derivatives represent a versatile and highly valuable class of compounds in medicinal chemistry. The development of efficient and modular synthetic strategies has enabled the creation of diverse libraries of these compounds for biological screening. The broad spectrum of pharmacological activities, particularly in the areas of oncology and infectious diseases, underscores their significant therapeutic potential. Future research in this field will likely focus on the design and synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. The exploration of new biological targets and the application of advanced drug delivery systems will further enhance the clinical prospects of this promising scaffold.

References

- 1. mdpi.com [mdpi.com]

- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medcraveonline.com [medcraveonline.com]

- 4. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 5. nbinno.com [nbinno.com]

- 6. jocpr.com [jocpr.com]

- 7. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Benzofuran-2-carboxylic acid [webbook.nist.gov]

- 13. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) DOI:10.1039/C5RA20658H [pubs.rsc.org]

- 19. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 20. mdpi.com [mdpi.com]

Executive Summary: The Benzofuran Core in Modern Medicinal Chemistry

An In-depth Technical Guide: 5-Bromo-6-methoxybenzofuran-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a quintessential example of a "privileged structure" in the field of drug discovery.[1][2] This heterocyclic system, composed of a fused benzene and furan ring, is a recurring motif in a multitude of natural products and synthetic compounds that exhibit a vast spectrum of biological activities.[1][3][4] Derivatives of benzofuran have been extensively investigated and developed as therapeutic agents with applications ranging from anticancer and antimicrobial to anti-inflammatory and antiviral.[2][3][4][5][6]

This guide focuses on a specific, highly functionalized derivative: This compound . The strategic placement of its substituents—a bromine atom, a methoxy group, and a carboxylic acid—makes it a particularly valuable building block for combinatorial chemistry and targeted drug design. This document provides an in-depth analysis of its fundamental molecular properties, detailed synthetic protocols with mechanistic rationale, and a discussion of its potential applications in modern drug development, grounded in established scientific principles.

Core Physicochemical and Structural Characteristics

A precise understanding of a molecule's fundamental properties is the bedrock of its application in research. The molecular weight, in particular, is a critical parameter for everything from stoichiometric calculations in synthesis to its potential adherence to drug-likeness principles like Lipinski's Rule of Five.

Key Molecular Data

The essential physicochemical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇BrO₄ | [7] |

| Molecular Weight | 271.06 g/mol | [7][8] |

| CAS Number | 20073-19-2 | [7][8] |

| Synonyms | 2-Benzofurancarboxylic acid, 5-bromo-6-methoxy- | [7] |

| Physical Form | Solid |

Chemical Structure

The structural arrangement of the molecule is key to its reactivity and pharmacological potential.

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Rationale

The synthesis of substituted benzofuran-2-carboxylic acids can be achieved through several established routes. The choice of a specific pathway is dictated by the availability of starting materials, desired yield, and scalability. A common and reliable method involves the initial formation of a benzofuran ester, followed by hydrolysis.

Retrosynthetic Analysis

A logical retrosynthetic pathway simplifies the synthetic challenge by breaking down the target molecule into simpler, commercially available precursors.

References

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. medcraveonline.com [medcraveonline.com]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmatutor.org [pharmatutor.org]

- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

- 8. 20073-19-2|this compound|BLD Pharm [bldpharm.com]

spectroscopic data (NMR, IR, MS) for 5-Bromo-6-methoxybenzofuran-2-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-6-methoxybenzofuran-2-carboxylic acid

Molecular Structure and Spectroscopic Implications

A thorough spectroscopic analysis begins with a foundational understanding of the molecule's structure. This compound is a poly-functionalized heterocyclic compound. Its key structural features, each contributing distinct spectroscopic signatures, are:

-

Benzofuran Core: A bicyclic aromatic system comprising a benzene ring fused to a furan ring. This rigid core dictates the relative positions of the protons and carbons.

-

Carboxylic Acid Group (-COOH): Positioned at C2 of the furan ring, this group introduces a highly acidic proton, a carbonyl carbon, and characteristic vibrational modes.

-

Bromine Atom (-Br): A heavy halogen at C5, it significantly influences the electronic environment of the benzene ring and provides a distinctive isotopic signature in mass spectrometry.

-

Methoxy Group (-OCH₃): Located at C6, this electron-donating group affects the chemical shifts of nearby protons and carbons and presents a sharp singlet in ¹H NMR.

The interplay of these functionalities determines the precise spectral data expected.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation. For this molecule, both ¹H and ¹³C NMR will provide critical data for confirming its constitution.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals in the aromatic/heteroaromatic region and one sharp singlet for the methoxy group. The carboxylic acid proton will appear as a broad singlet at a significantly downfield shift.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 10.0 - 13.0 | Broad Singlet | 1H | -COOH | The acidic proton of a carboxylic acid is highly deshielded and often exchanges, leading to a broad signal. Its chemical shift is concentration and solvent-dependent. |

| ~ 7.8 | Singlet | 1H | H-4 | This proton is on the benzene ring, adjacent to the electron-donating methoxy group and ortho to the bromine atom. Its chemical shift is influenced by these neighboring groups. |

| ~ 7.5 | Singlet | 1H | H-7 | This proton is also on the benzene ring, adjacent to the fused furan ring. It appears as a singlet due to the lack of adjacent protons for coupling. |

| ~ 7.2 | Singlet | 1H | H-3 | This proton is on the furan ring and is typically observed in this region for 2-substituted benzofurans. |

| ~ 3.9 | Singlet | 3H | -OCH₃ | The three equivalent protons of the methoxy group are shielded and appear as a characteristic sharp singlet. |

Predicted ¹³C NMR Spectrum

A proton-decoupled ¹³C NMR spectrum is expected to display 10 distinct signals, corresponding to each unique carbon atom in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| 160 - 170 | C=O | The carbonyl carbon of a carboxylic acid is significantly deshielded and appears in this characteristic downfield region. |

| 155 - 160 | C-6 | This aromatic carbon is attached to the strongly electron-donating methoxy group, causing a significant downfield shift. |

| 145 - 150 | C-7a | A quaternary carbon at the bridgehead of the fused ring system. |

| 140 - 145 | C-2 | The carbon bearing the carboxylic acid group in the furan ring. |

| 125 - 130 | C-3a | The second quaternary bridgehead carbon. |

| 115 - 120 | C-4 | Aromatic CH carbon, its shift is influenced by the adjacent methoxy group. |

| 110 - 115 | C-5 | This carbon is directly bonded to bromine, which typically causes a shift to this region. |

| 105 - 110 | C-3 | The CH carbon in the furan ring. |

| 100 - 105 | C-7 | Aromatic CH carbon adjacent to the furan ring. |

| ~ 56 | -OCH₃ | The carbon of the methoxy group is shielded and appears in the typical range for sp³ carbons bonded to oxygen. |

Experimental Protocol for NMR Spectroscopy

A robust NMR analysis would proceed as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the carboxylic acid and the aromatic system.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |

| 2500 - 3300 | Broad, Strong | O-H stretch | This very broad and characteristic absorption is due to the hydrogen-bonded dimer formation of the carboxylic acid group. |

| ~ 1700 | Strong, Sharp | C=O stretch | The carbonyl stretch of an aromatic carboxylic acid is very intense and appears in this region. Conjugation with the benzofuran system may shift it slightly lower compared to a saturated acid. |

| ~ 1600, ~1470 | Medium | C=C stretch | These absorptions are characteristic of the aromatic carbon-carbon double bond stretching in the benzofuran ring system. |

| 1250 - 1300 | Strong | C-O stretch | The stretching vibration of the C-O single bond within the carboxylic acid group is typically strong. |

| 1000 - 1100 | Medium | C-O stretch | Asymmetric C-O-C stretching from the methoxy ether group. |

| ~ 900 | Broad, Medium | O-H bend | An out-of-plane bend for the carboxylic acid OH group is another characteristic feature, often seen as a broad absorption. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The spectrum can be acquired using either the KBr (potassium bromide) pellet method or with an Attenuated Total Reflectance (ATR) accessory.

-

KBr Pellet: Grind a small amount of the solid sample with dry KBr powder and press it into a transparent disk.

-

ATR: Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample holder (for KBr) or clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its elemental composition and connectivity.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular formula is C₁₀H₇BrO₄. The key feature will be a pair of molecular ion peaks of nearly equal intensity, separated by 2 mass-to-charge units (m/z). This is the characteristic isotopic signature of bromine, which has two major isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).

-

m/z ≈ 270: Corresponding to the molecule containing the ⁷⁹Br isotope.

-

m/z ≈ 272: Corresponding to the molecule containing the ⁸¹Br isotope.

-

-

Key Fragmentation Pathways: Electron Impact (EI) ionization would likely induce fragmentation. Common losses from the molecular ion would include:

-

Loss of •OH (M-17): A common fragmentation for carboxylic acids.

-

Loss of •OCH₃ (M-31): Cleavage of the methoxy group.

-

Loss of •COOH (M-45): Loss of the entire carboxylic acid radical, which is a very common and diagnostically useful fragmentation pathway.

-

Loss of Br• (M-79/81): Cleavage of the carbon-bromine bond.

-

Caption: Predicted major fragmentation pathways for the title compound.

Experimental Protocol for Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids and is commonly coupled with liquid chromatography (LC-MS). Electron Impact (EI) is a harder technique that provides more extensive fragmentation and is often used with gas chromatography (GC-MS).

-

Mass Analyzer: A high-resolution mass spectrometer (such as TOF, Orbitrap, or FT-ICR) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental formula of the parent ion and its fragments.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peaks and interpret the major fragment ions. The isotopic pattern for bromine should be used as a primary diagnostic tool.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined spectroscopic approach. The predicted data presented in this guide form a comprehensive blueprint for researchers. Key identifying features include: the three distinct aromatic/furanoid proton signals and one methoxy singlet in ¹H NMR; ten unique carbon signals in ¹³C NMR with a characteristic carbonyl peak; a very broad O-H stretch and a strong C=O stretch in the IR spectrum; and a distinctive M/M+2 molecular ion pattern in the mass spectrum, indicative of the bromine atom. This guide serves as an authoritative reference for the characterization of this and structurally related benzofuran compounds.

A Technical Guide to the Derivatives of 5-Bromo-6-methoxybenzofuran-2-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Benzofuran Scaffold in Medicinal Chemistry

The benzofuran nucleus is a privileged heterocyclic system that forms the core of a multitude of biologically active compounds, both of natural and synthetic origin.[1][2] Its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The versatility of the benzofuran ring allows for structural modifications at various positions, enabling the fine-tuning of physicochemical properties and biological activities. This guide focuses on the derivatives of a specific, synthetically accessible scaffold: 5-Bromo-6-methoxybenzofuran-2-carboxylic acid . We will explore the known and potential derivatives of this core, delving into their synthesis, chemical characteristics, and promising therapeutic applications, with a particular emphasis on their potential as anticancer agents.

The Core Moiety: this compound

The this compound scaffold possesses several key features that make it an attractive starting point for drug discovery:

-

Benzofuran Core: Provides a rigid, planar structure that can effectively interact with biological targets.

-

Carboxylic Acid Group (C2-position): A versatile functional handle for the synthesis of a wide array of derivatives, including esters and amides. This group can also participate in crucial hydrogen bonding interactions with target proteins.[3]

-

Bromo Substituent (C5-position): The presence of a halogen atom, such as bromine, can significantly enhance the biological activity of a molecule.[1][2][4] It can increase lipophilicity, improve membrane permeability, and participate in halogen bonding, a specific type of non-covalent interaction that can contribute to ligand-protein binding affinity.

-

Methoxy Group (C6-position): This electron-donating group can influence the electronic properties of the benzofuran ring system and can be a site for metabolic modification.

Synthetic Pathways to Key Derivatives: Amides and Esters

The carboxylic acid functionality at the 2-position of the this compound core is the primary site for derivatization. The two most common and synthetically accessible classes of derivatives are amides and esters.

Amide Derivatives: Building Blocks for Bioactivity

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of diverse functionalities that can modulate a compound's pharmacological profile.

A common and effective method for the synthesis of amides from carboxylic acids involves the use of a coupling agent.

Step-by-Step Methodology:

-

Activation of the Carboxylic Acid: The this compound is dissolved in a suitable aprotic solvent (e.g., dichloromethane, dimethylformamide). A coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), is added, often in the presence of an activator like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt), to form an activated ester intermediate.

-

Amine Coupling: The desired primary or secondary amine is then added to the reaction mixture. The amine nucleophilically attacks the activated ester, leading to the formation of the amide bond and the release of the coupling agent byproduct.

-

Work-up and Purification: The reaction mixture is typically washed with aqueous solutions to remove unreacted reagents and byproducts. The crude product is then purified using techniques such as column chromatography or recrystallization to yield the pure amide derivative.

-

Choice of Coupling Agent: The selection of the coupling agent can influence reaction efficiency and ease of purification. Water-soluble coupling agents like EDC are often preferred as the urea byproduct can be easily removed by aqueous work-up.

-

Solvent Selection: Aprotic solvents are used to prevent the hydrolysis of the activated intermediate.

-

Temperature Control: Amide coupling reactions are often carried out at room temperature, although gentle heating may be required in some cases to drive the reaction to completion.

Ester Derivatives: Modulating Lipophilicity and Prodrug Potential

Esterification of the carboxylic acid group is another straightforward method to generate a diverse library of compounds. Ester derivatives can exhibit altered solubility, lipophilicity, and pharmacokinetic properties compared to the parent carboxylic acid. They can also serve as prodrugs, which are metabolized in vivo to release the active carboxylic acid.

Fischer Esterification (Acid-Catalyzed):

Step-by-Step Methodology:

-

Reaction Setup: this compound is dissolved in an excess of the desired alcohol (e.g., methanol, ethanol).

-

Acid Catalyst: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the mixture.

-

Heating: The reaction mixture is heated to reflux to drive the equilibrium towards the formation of the ester.

-

Work-up and Purification: After the reaction is complete, the excess alcohol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with an aqueous basic solution to remove any unreacted carboxylic acid and the acid catalyst. The organic layer is dried and the solvent is evaporated to yield the crude ester, which is then purified by column chromatography or distillation.

Biological Activities and Therapeutic Potential

While specific biological data for derivatives of this compound is limited in the public domain, the extensive research on structurally related brominated benzofurans provides a strong basis for predicting their therapeutic potential, particularly in the field of oncology.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of brominated benzofuran derivatives against various cancer cell lines.[1][2][5] The presence of the bromine atom is often correlated with enhanced anticancer activity.[1][4]

Key Findings from Related Compounds:

-

Structure-Activity Relationship (SAR): Studies on related benzofuran derivatives have shown that the nature of the substituent at the C2 position (amide or ester) and the substitution pattern on the benzofuran ring significantly influence cytotoxic potency.[2][4] For instance, the introduction of a bromomethyl group at the C3 position of a benzofuran ring resulted in remarkable cytotoxic activity against leukemia cell lines.[2]

-

Mechanism of Action: While the precise mechanisms are often compound-specific, proposed anticancer mechanisms for benzofuran derivatives include the induction of apoptosis (programmed cell death), inhibition of cell cycle progression, and targeting of key signaling pathways involved in cancer cell proliferation and survival.[1][3]

Table 1: Cytotoxic Activity of Structurally Related Brominated Benzofuran Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate | Various human cancer cell lines | Significant cytotoxic activity reported | [6] |

| 6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxamide derivative | K562 (leukemia) | 5.0 | [1] |

| 6-Acetyl-4-bromo-5-hydroxy-2-methylbenzofuran-3-carboxamide derivative | HL-60 (leukemia) | 0.1 | [1] |

Enzyme Inhibition

Benzofuran derivatives have also emerged as promising inhibitors of various enzymes implicated in disease pathogenesis.

-

Kinase Inhibition: Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Certain benzofuran-2-carboxylic acid derivatives have been identified as potent inhibitors of kinases such as Pim-1, suggesting a potential therapeutic application in oncology.

-

Carbonic Anhydrase Inhibition: Carbonic anhydrases are involved in pH regulation and are overexpressed in some tumors. Benzofuran-based carboxylic acids have been shown to act as inhibitors of these enzymes, presenting another avenue for anticancer drug development.[3]

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of its amide and ester derivatives, coupled with the established biological potential of brominated benzofurans, provides a strong rationale for further investigation.

Future research in this area should focus on:

-

Synthesis and Screening: The synthesis of a diverse library of amide and ester derivatives of this compound and their systematic screening against a panel of cancer cell lines and relevant enzymes.

-

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies to elucidate the key structural features required for potent and selective biological activity.

-

Mechanism of Action Studies: In-depth investigations into the molecular mechanisms by which active compounds exert their therapeutic effects.

-

Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

References

- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Note & Synthesis Protocol: A Reliable Pathway to 5-Bromo-6-methoxybenzofuran-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, two-step synthesis protocol for 5-Bromo-6-methoxybenzofuran-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis strategy is built upon established and reliable organic transformations, commencing with the regioselective bromination of a commercially available substituted salicylaldehyde, followed by a tandem O-alkylation and intramolecular cyclization to construct the benzofuran core. This guide offers in-depth, step-by-step instructions, explains the chemical rationale behind procedural choices, and includes a comprehensive list of materials and expected outcomes to ensure reproducibility in a laboratory setting.

Introduction

Benzofuran derivatives are a cornerstone in drug discovery, forming the structural core of numerous biologically active molecules.[1][2] The specific functionalization of the benzofuran scaffold is critical for modulating pharmacological activity. This compound is a valuable building block, incorporating a bromine atom for potential further cross-coupling reactions, a methoxy group influencing electronic properties, and a carboxylic acid handle for amide bond formation or other derivatizations. This protocol details a robust and accessible synthetic route starting from 2-hydroxy-4-methoxybenzaldehyde.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: the preparation of the key aldehyde intermediate and its subsequent conversion to the final product.

Caption: Two-step synthesis of the target compound.

Part 1: Synthesis of 5-Bromo-2-hydroxy-4-methoxybenzaldehyde

This initial step involves the electrophilic aromatic substitution on 2-hydroxy-4-methoxybenzaldehyde. The regioselectivity of the bromination is directed by the existing substituents on the aromatic ring. The powerful ortho, para-directing effects of the hydroxyl and methoxy groups, which are strongly activating, override the meta-directing, deactivating effect of the formyl group. The position C5, being para to the hydroxyl group and ortho to the methoxy group, is the most electronically enriched and sterically accessible site for bromination.

Experimental Protocol

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxy-4-methoxybenzaldehyde (10.0 g, 65.7 mmol) in glacial acetic acid (100 mL).

-

Bromination: Cool the solution to 0-5 °C in an ice bath. While stirring, add a solution of bromine (3.7 mL, 11.5 g, 72.3 mmol) in glacial acetic acid (20 mL) dropwise over 30 minutes. Maintain the temperature below 10 °C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture into 500 mL of ice-cold water with stirring. A yellow precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to yield 5-Bromo-2-hydroxy-4-methoxybenzaldehyde as a pale yellow solid. Dry the product under vacuum.

Part 2: Synthesis of this compound

This step follows a well-established route for constructing the benzofuran-2-carboxylate moiety from a salicylaldehyde derivative.[3] The reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group with ethyl bromomalonate, followed by an intramolecular condensation to form the furan ring. The final step is the saponification (hydrolysis) of the ethyl ester to the desired carboxylic acid.

Experimental Protocol

-

Reaction Setup: To a 250 mL three-necked flask equipped with a reflux condenser and magnetic stirrer, add 5-Bromo-2-hydroxy-4-methoxybenzaldehyde (10.0 g, 43.3 mmol), ethyl bromomalonate (11.3 g, 47.6 mmol), and anhydrous potassium carbonate (17.9 g, 129.8 mmol) in methyl ethyl ketone (100 mL).

-

Cyclization: Heat the mixture to reflux and maintain for 6-8 hours, monitoring the reaction by TLC.

-

Hydrolysis: After cooling the reaction mixture, add a solution of potassium hydroxide (12.1 g, 216.5 mmol) in methanol (50 mL) and water (20 mL). Reheat the mixture to reflux for an additional 2 hours to facilitate the hydrolysis of the ester.

-

Workup: Cool the mixture to room temperature and remove the organic solvents under reduced pressure using a rotary evaporator.

-

Acidification: Dissolve the remaining residue in water (100 mL) and acidify with concentrated hydrochloric acid until the pH is approximately 2. A precipitate will form.

-

Isolation and Purification: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield pure this compound.

Reagents and Materials Summary

| Reagent/Material | Part | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| 2-Hydroxy-4-methoxybenzaldehyde | 1 | C₈H₈O₃ | 152.15 | 10.0 g |

| Bromine | 1 | Br₂ | 159.81 | 3.7 mL (11.5 g) |

| Glacial Acetic Acid | 1 | C₂H₄O₂ | 60.05 | ~120 mL |

| Ethyl Bromomalonate | 2 | C₇H₁₁BrO₄ | 239.06 | 11.3 g |

| Anhydrous Potassium Carbonate | 2 | K₂CO₃ | 138.21 | 17.9 g |

| Methyl Ethyl Ketone | 2 | C₄H₈O | 72.11 | 100 mL |

| Potassium Hydroxide | 2 | KOH | 56.11 | 12.1 g |

| Methanol | 2 | CH₄O | 32.04 | 50 mL |

| Hydrochloric Acid (concentrated) | 2 | HCl | 36.46 | As needed for pH 2 |

References

Application Notes and Protocols for the Bromination of 6-Methoxybenzofuran-2-carboxylic Acid

For: Researchers, scientists, and drug development professionals.

Introduction

Substituted benzofurans are a pivotal class of heterocyclic compounds frequently encountered in the core structures of numerous pharmaceuticals and biologically active molecules. Their versatile chemical nature allows for a wide range of functionalizations, enabling the fine-tuning of their pharmacological profiles. Among these modifications, bromination serves as a crucial step, introducing a versatile handle for subsequent cross-coupling reactions, nucleophilic substitutions, and the generation of diverse molecular libraries. This document provides a comprehensive guide to the reaction mechanism and a detailed protocol for the regioselective bromination of 6-methoxybenzofuran-2-carboxylic acid, a compound of interest in medicinal chemistry.

Reaction Mechanism: An In-depth Analysis

The bromination of 6-methoxybenzofuran-2-carboxylic acid is an electrophilic aromatic substitution reaction. The regioselectivity of this transformation is governed by the interplay of the inherent reactivity of the benzofuran ring system and the directing effects of the methoxy and carboxylic acid substituents.

Directing Effects of Substituents

-

Benzofuran Ring System: The benzofuran ring itself is an electron-rich aromatic system. Theoretical and experimental studies have shown that electrophilic attack on an unsubstituted benzofuran preferentially occurs at the C2 position.[1][2][3] This is attributed to the formation of a more stable carbocation intermediate where the positive charge can be delocalized over the benzene ring.[2][3] However, in our substrate, the C2 position is already occupied by a carboxylic acid group.

-

6-Methoxy Group: The methoxy group (-OCH₃) at the C6 position is a potent activating group.[4][5] Through its +M (mesomeric) effect, it donates electron density to the benzene ring, particularly at the ortho and para positions. For the 6-methoxy group, the ortho positions are C5 and C7. This increased electron density makes these positions more susceptible to electrophilic attack.

-

2-Carboxylic Acid Group: The carboxylic acid group (-COOH) at the C2 position is a deactivating group.[6] It withdraws electron density from the furan ring through its -M and -I (inductive) effects, making the furan ring less reactive towards electrophiles. This deactivation would primarily affect the C3 position.

Predicted Regioselectivity

Considering the combined electronic effects, the powerful activating nature of the 6-methoxy group is expected to dominate the directing effects. Therefore, the electrophilic attack by bromine is most likely to occur on the activated benzene ring at one of the positions ortho to the methoxy group, namely C5 or C7. Steric hindrance from the adjacent fused furan ring might influence the relative yields of the C5 and C7 isomers. Bromination at the C3 position of the furan ring is considered less likely due to the deactivating effect of the adjacent carboxylic acid group.

Step-by-Step Mechanism

The reaction proceeds through a classic electrophilic aromatic substitution mechanism:

-

Generation of the Electrophile: The brominating agent, such as N-Bromosuccinimide (NBS) in the presence of an acid catalyst or molecular bromine, generates the electrophilic bromine species (Br⁺ or a polarized Br-Br molecule).

-

Electrophilic Attack and Formation of the Sigma Complex: The electron-rich benzene ring of 6-methoxybenzofuran-2-carboxylic acid attacks the electrophilic bromine. This attack, directed by the methoxy group, preferentially occurs at the C5 or C7 position, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Restoration of Aromaticity: A weak base in the reaction mixture, such as the solvent or the counter-ion of the brominating agent, removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the benzene ring and yielding the final brominated product.

Caption: Proposed mechanism for the bromination of 6-methoxybenzofuran-2-carboxylic acid.

Experimental Protocol

This protocol details the bromination of 6-methoxybenzofuran-2-carboxylic acid using N-Bromosuccinimide (NBS) in a polar solvent, which favors electrophilic aromatic substitution.[7]

Materials and Equipment

| Reagent/Equipment | Details |

| 6-Methoxybenzofuran-2-carboxylic acid | Substrate |

| N-Bromosuccinimide (NBS) | Brominating agent, recrystallized preferred |

| Acetonitrile (CH₃CN) or DMF | Anhydrous, reaction solvent |

| Round-bottom flask | Appropriate size for the reaction scale |

| Magnetic stirrer and stir bar | For efficient mixing |

| Reflux condenser | To prevent solvent loss |

| Heating mantle or oil bath | For temperature control |

| Thin-Layer Chromatography (TLC) plates | For reaction monitoring |

| Standard glassware for workup | Separatory funnel, beakers, Erlenmeyer flasks |

| Saturated aqueous sodium bicarbonate | For neutralization |

| Saturated aqueous sodium thiosulfate | To quench unreacted bromine |

| Brine (saturated aqueous NaCl) | For washing |

| Anhydrous magnesium sulfate (MgSO₄) | For drying the organic layer |

| Rotary evaporator | For solvent removal |

| Column chromatography setup | For purification |

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-methoxybenzofuran-2-carboxylic acid (1.0 eq.).

-

Dissolution: Dissolve the starting material in anhydrous acetonitrile or DMF (to a concentration of approximately 0.1-0.2 M).

-

Addition of NBS: Add N-Bromosuccinimide (1.05-1.1 eq.) to the solution in one portion.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-50 °C. The optimal temperature may need to be determined empirically.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a hexane/ethyl acetate eluent system with a few drops of acetic acid) for the disappearance of the starting material.

-

Workup - Quenching: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Workup - Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate (3 x volume of the reaction).

-

Workup - Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution (to remove any remaining NBS or bromine), saturated aqueous sodium bicarbonate solution (to remove any acidic byproducts), and finally with brine.

-

Workup - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the desired brominated product(s).

Application Notes and Troubleshooting

-

Choice of Brominating Agent: While molecular bromine (Br₂) can be used, NBS is often preferred as it is a solid, easier to handle, and can provide a low, steady concentration of bromine in the reaction mixture, which can help to minimize side reactions.[8][9]

-

Solvent Selection: The use of polar aprotic solvents like acetonitrile or DMF facilitates the electrophilic substitution pathway. Non-polar solvents like carbon tetrachloride, especially with a radical initiator, would favor benzylic bromination if a methyl group were present.[10]

-

Temperature Control: The reaction should be started at room temperature and gently heated if necessary. Higher temperatures can lead to the formation of undesired byproducts.

-

Reaction Monitoring: It is crucial to monitor the reaction closely by TLC to avoid the formation of di-brominated products.

-

Purification: The product may be a mixture of C5 and C7 isomers. Careful column chromatography may be required to separate them. Their structural characterization can be achieved using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

-

Decarboxylation Potential: In some cases, harsh reaction conditions can lead to the decarboxylation of the carboxylic acid, followed by bromination.[11] Using mild conditions and careful monitoring should mitigate this risk.

Conclusion

The bromination of 6-methoxybenzofuran-2-carboxylic acid provides a valuable synthetic intermediate for the development of novel compounds with potential therapeutic applications. A thorough understanding of the directing effects of the substituents on the benzofuran core is essential for predicting and controlling the regiochemical outcome of the reaction. The provided protocol offers a reliable method for achieving this transformation, and the accompanying notes should aid in its successful implementation and troubleshooting.

References

- 1. academic.oup.com [academic.oup.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. echemi.com [echemi.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 10. Bromination - Common Conditions [commonorganicchemistry.com]

- 11. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Leveraging 5-Bromo-6-methoxybenzofuran-2-carboxylic Acid in Modern Medicinal Chemistry

Introduction: The Benzofuran Scaffold and the Strategic Importance of 5-Bromo-6-methoxybenzofuran-2-carboxylic Acid

The benzofuran nucleus is a cornerstone in heterocyclic chemistry and drug discovery, forming the structural core of numerous natural products and synthetic compounds with a vast spectrum of biological activities.[1][2][3][4][5] Its derivatives have been extensively explored, yielding agents with anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, among others.[2][3][5][6] Within this privileged scaffold, This compound emerges as a strategically valuable starting material and building block for the synthesis of novel therapeutic candidates.[7][8]

The specific substitution pattern of this molecule offers a trifecta of chemical handles for diversification:

-

The Carboxylic Acid at C2: This group is pivotal for forming amide, ester, or other bioisosteric linkages, allowing for the exploration of structure-activity relationships (SAR) by introducing a variety of functional groups.[9] The carboxylic acid itself can engage in crucial hydrogen bonding interactions within biological targets like enzyme active sites.[9]

-

The Bromo Group at C5: This halogen atom can serve multiple roles. It can act as a directing group in further electrophilic aromatic substitution, be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds, or contribute to halogen bonding interactions with protein receptors, enhancing binding affinity and selectivity.[1][10] The presence of bromine often increases the lipophilicity of a molecule, which can influence its pharmacokinetic profile.[1]

-

The Methoxy Group at C6: This electron-donating group modulates the electronic properties of the aromatic ring and can be a site for demethylation to reveal a phenol, which can then be further functionalized. Its presence has been noted to influence the biological properties of benzofuran derivatives, including their pro-oxidative and pro-apoptotic effects in cancer cells.[10][11]

This guide provides an in-depth look at the applications of this compound in medicinal chemistry, complete with synthetic protocols and strategic insights for researchers in drug development.

Part 1: Application in the Development of Novel Anticancer Agents

The benzofuran scaffold is a well-established pharmacophore in oncology research.[1][12] Halogenated derivatives, in particular, have demonstrated significant and selective cytotoxicity against various cancer cell lines.[1][6][10] The title compound serves as an excellent precursor for developing potent anticancer agents.

Scientific Rationale: Exploiting the Scaffold for Cytotoxicity

Research has shown that brominated benzofuran derivatives can exhibit potent cytotoxic effects.[1][10] For instance, derivatives of 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylic acid have shown that the introduction of bromine can significantly increase cytotoxicity against leukemia, cervix carcinoma, and other cancer cell lines.[1][12] The mechanism often involves the induction of apoptosis, as evidenced by the activation of caspases 3/7.[1][12] Furthermore, some derivatives have been shown to cause cell cycle arrest at the S and G2/M phases.[10][11]

The this compound core can be leveraged to synthesize analogs that target key cancer-related enzymes. For example, benzofuran-2-carboxylic acids have been identified as potent inhibitors of Pim-1 kinase, a proto-oncogene implicated in cell survival and proliferation.[9] The carboxylic acid group is crucial for forming salt-bridge and hydrogen bond interactions within the kinase active site.[9]

Experimental Workflow: Synthesis to Biological Evaluation

The following workflow outlines the general steps from derivatization of this compound to the assessment of anticancer activity.

Caption: Workflow for Anticancer Drug Discovery.

Protocol 1: Synthesis of a Novel Amide Derivative for Anticancer Screening